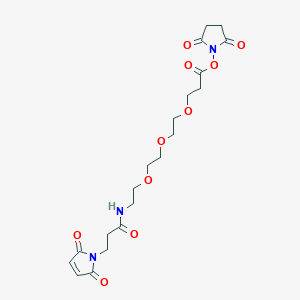
Mal-amido-PEG3-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG3-NHS ester is a polyethylene glycol-based linker that contains both a maleimide group and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable covalent bonds with amine and thiol groups. The polyethylene glycol spacer enhances the solubility of the resulting conjugates in aqueous media, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG3-NHS ester typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide in the presence of a coupling reagent like dicyclohexylcarbodiimide.
Introduction of Maleimide Group: The activated polyethylene glycol is then reacted with maleimide to introduce the maleimide group.
Formation of this compound: The final step involves the reaction of the maleimide-activated polyethylene glycol with N-hydroxysuccinimide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using N-hydroxysuccinimide and a coupling reagent.
Continuous Flow Reactors:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG3-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group readily reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Substitution Reactions: These reactions typically occur in aqueous buffers at a pH range of 7-9. Common reagents include primary amine-containing molecules such as proteins and peptides.
Addition Reactions: These reactions are usually carried out in the presence of reducing agents like dithiothreitol to ensure the availability of free thiol groups.
Major Products Formed
Amide Conjugates: Formed from the reaction of the N-hydroxysuccinimide ester group with primary amines.
Thioether Conjugates: Formed from the reaction of the maleimide group with thiol groups.
Scientific Research Applications
Mal-amido-PEG3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.
Biology: Employed in the conjugation of proteins, peptides, and oligonucleotides for various biological assays.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of Mal-amido-PEG3-NHS ester involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds. These reactions enable the conjugation of various biomolecules, enhancing their solubility, stability, and functionality.
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG2-NHS ester: Contains a shorter polyethylene glycol spacer.
Mal-PEG12-NHS ester: Contains a longer polyethylene glycol spacer.
Mal-PEG-NHS ester: Lacks the amido group present in Mal-amido-PEG3-NHS ester.
Uniqueness
This compound is unique due to its balanced polyethylene glycol spacer length, which provides an optimal combination of solubility and reactivity. The presence of both the maleimide and N-hydroxysuccinimide ester groups allows for versatile conjugation with both amine and thiol groups, making it a highly valuable tool in various scientific applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O10/c24-15(5-8-22-16(25)1-2-17(22)26)21-7-10-31-12-14-32-13-11-30-9-6-20(29)33-23-18(27)3-4-19(23)28/h1-2H,3-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQWVUOOSWWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
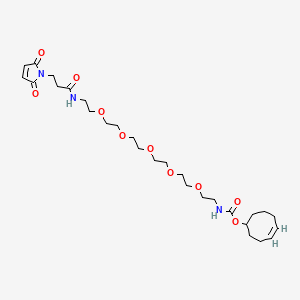
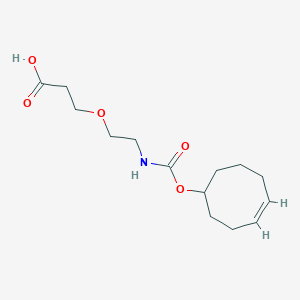
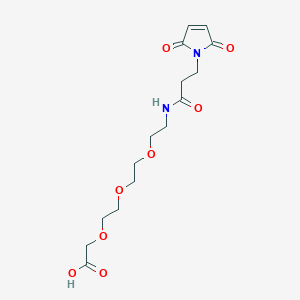
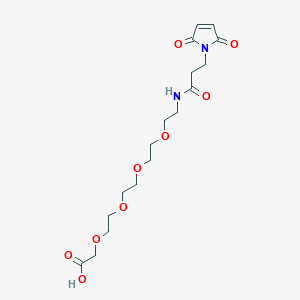
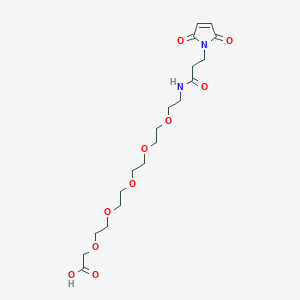
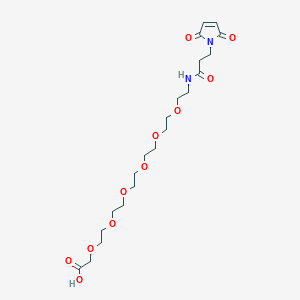
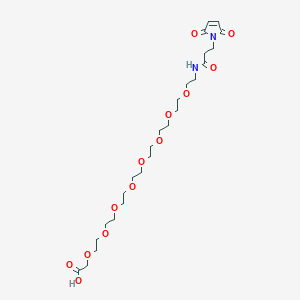
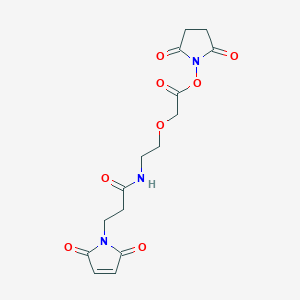
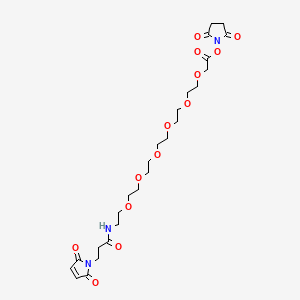
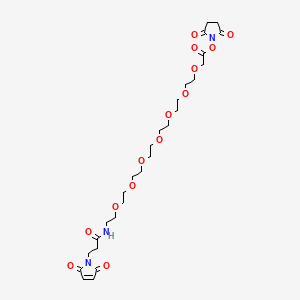
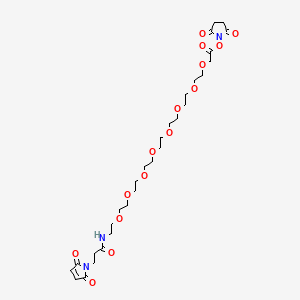
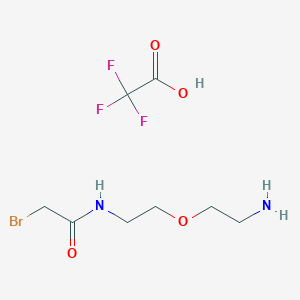
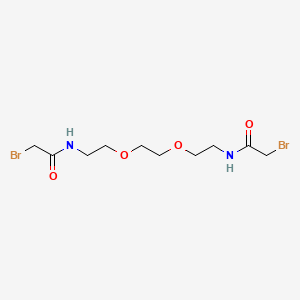
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8116356.png)
